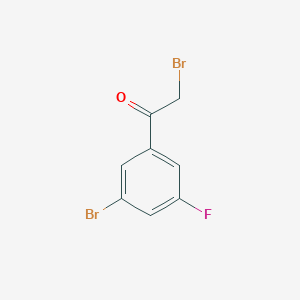
2-Bromo-1-(3-bromo-5-fluorophenyl)ethanone
Descripción general
Descripción
“2-Bromo-1-(3-bromo-5-fluorophenyl)ethanone” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a solid compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “2-Bromo-1-(3-fluorophenyl)ethanone” has been achieved from "Benzene, 1-(2-bromoethynyl)-3-fluoro-" . Another synthetic route involves the use of “1-(3-Fluorophen… CAS#:455-36-7” to produce "2-Bromo-1-(3-fl… CAS#:53631-18-8" .Aplicaciones Científicas De Investigación
Precursor for Synthesis of Benzoxaboroles
2-Bromo-5-fluorobenzaldehyde, a compound similar to 2-Bromo-1-(3-bromo-5-fluorophenyl)ethanone, is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These benzoxaboroles have a wide range of applications in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .
Antibacterial Drugs
Sulfonamides, which can be synthesized from bromo-fluorophenyl compounds, have been used as antibacterial drugs for decades . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
Anticancer Effects
Certain sulfonamide compounds, such as SLC-0111, sulofenur, indisulam, and pozapanib, have been proven to have good anticancer effects . These compounds are currently applied in clinical trials .
Crystal Structure and DFT Studies
The crystal structure and Density Functional Theory (DFT) studies of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, a compound similar to 2-Bromo-1-(3-bromo-5-fluorophenyl)ethanone, have been reported . These studies provide valuable insights into the physical and chemical properties of the molecule .
Reactivity Studies
The reactivity of 5-bromo-2,2-difluorobenzo[d][1,3]dioxole in direct arylation has been described . This compound is particularly interesting because of its presence in important pharmaceutical compounds such as Lumacaftor .
Nucleophilic Reactivity and Chemical Stability
The molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT . The results showed that the compound had a certain nucleophilic reactivity and a high chemical stability .
Propiedades
IUPAC Name |
2-bromo-1-(3-bromo-5-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNRDYWQTSSXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




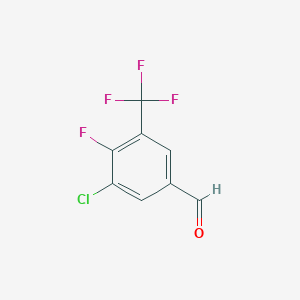
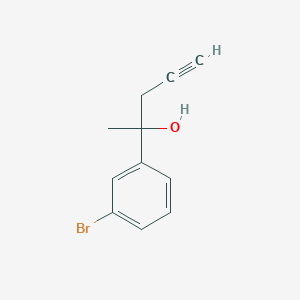
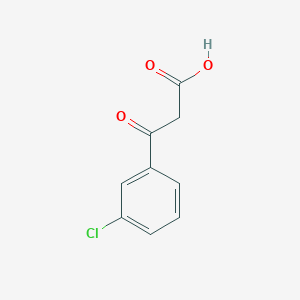

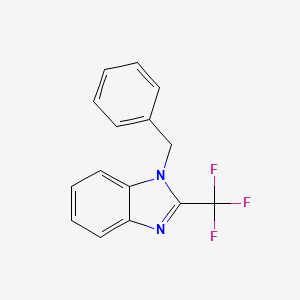
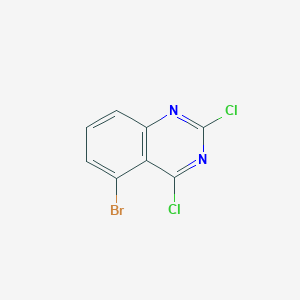
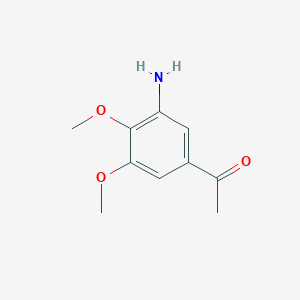
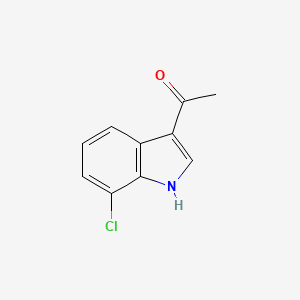
![6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide](/img/structure/B3034046.png)
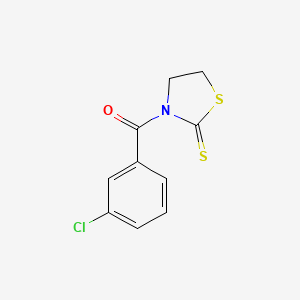
![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) benzoate](/img/structure/B3034050.png)
![4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide;hydrochloride](/img/structure/B3034051.png)
